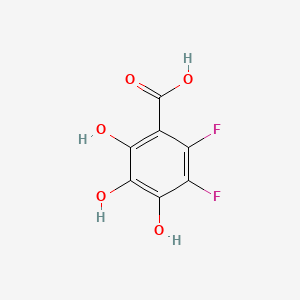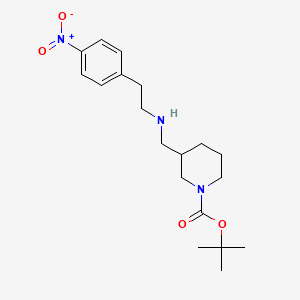
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester is a complex organic compound with a piperidine core structure. This compound is characterized by the presence of a nitrophenethylamino group and a tert-butyl ester functional group. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester typically involves multiple steps. One common method includes the reaction of piperidine with 4-nitrophenethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Reduction: 3-((4-aminophenethylamino)methyl)piperidine-1-carboxylic acid.
Hydrolysis: 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid.
Applications De Recherche Scientifique
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester involves its interaction with specific molecular targets. The nitrophenethylamino group is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester
- 3-((4-aminophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester
- 4-((4-aminophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester
Uniqueness
What sets 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester apart from similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for selective reduction and substitution reactions that are not as readily achievable with its analogs .
Propriétés
Numéro CAS |
1204812-31-6 |
|---|---|
Formule moléculaire |
C19H29N3O4 |
Poids moléculaire |
363.458 |
Nom IUPAC |
tert-butyl 3-[[2-(4-nitrophenyl)ethylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O4/c1-19(2,3)26-18(23)21-12-4-5-16(14-21)13-20-11-10-15-6-8-17(9-7-15)22(24)25/h6-9,16,20H,4-5,10-14H2,1-3H3 |
Clé InChI |
IWDOEUYMBRBHDE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCCC2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


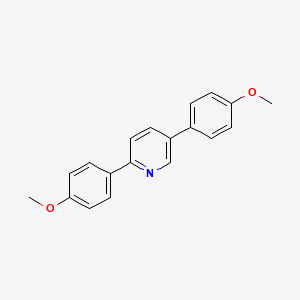

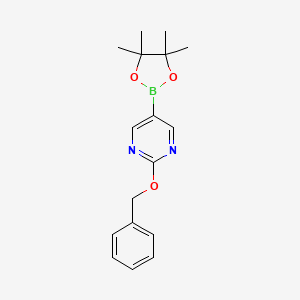
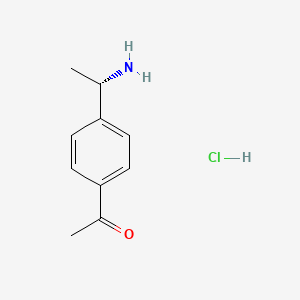
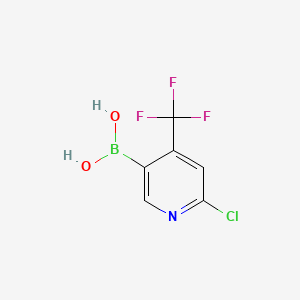
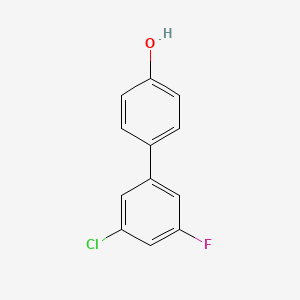
![5-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B597929.png)
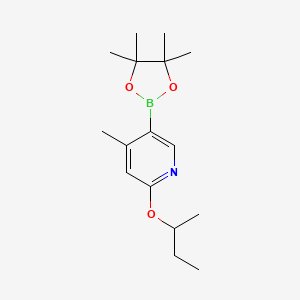
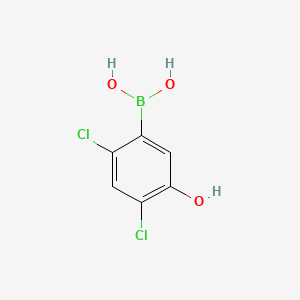
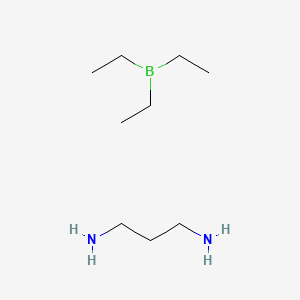
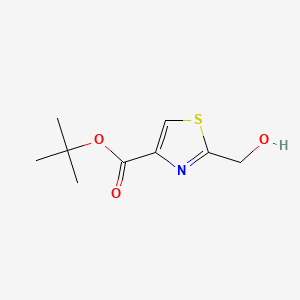
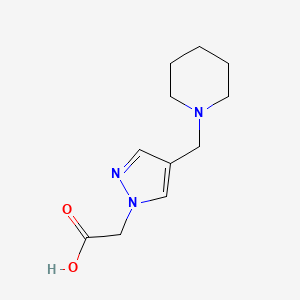
![8-Bromoimidazo[1,2-a]pyridin-5-amine](/img/structure/B597935.png)
